molecular formula C9H9IO2 B2926598 6-Iodochroman-4-ol CAS No. 186639-32-7

6-Iodochroman-4-ol

Cat. No.: B2926598
CAS No.: 186639-32-7
M. Wt: 276.073
InChI Key: ANWPEHPJCBJNNI-UHFFFAOYSA-N
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Description

6-Iodochroman-4-ol is a chemical compound with the molecular formula C₉H₉IO₂ and a molecular weight of 276.07 g/mol It is a derivative of chroman, a bicyclic organic compound, and contains an iodine atom at the 6th position and a hydroxyl group at the 4th position on the chroman ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodochroman-4-ol typically involves the iodination of chroman-4-ol. One common method is the electrophilic aromatic substitution reaction, where chroman-4-ol is treated with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction proceeds as follows:

  • Dissolve chroman-4-ol in a suitable solvent, such as acetic acid.
  • Add iodine and the oxidizing agent to the solution.
  • Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Isolate the product by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Iodochroman-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of chroman-4-ol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as thiols, amines, or cyanides can be used in the presence of a base or catalyst.

Major Products

    Oxidation: Formation of 6-iodochroman-4-one.

    Reduction: Formation of chroman-4-ol.

    Substitution: Formation of various substituted chroman-4-ol derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-Iodochroman-4-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom and hydroxyl group can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity . The chroman ring structure can also contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-ol: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    6-Bromochroman-4-ol: Contains a bromine atom instead of iodine, which can affect its reactivity and biological activity.

    6-Chlorochroman-4-ol:

Uniqueness

6-Iodochroman-4-ol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in nucleophilic substitution reactions and potential for forming halogen bonds. These characteristics make it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Properties

IUPAC Name

6-iodo-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWPEHPJCBJNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of chroman-4-ol (19.6 g, 131 mmol) in CH2Cl2 (500 mL), at rt., was added HgO (29.7 g, 137 mmol) and I2 (34.8 g, 137 mmol) under N2. After stirring for 48 h. the mixture was filtered through a plug of silica gel and the plug washed plug with 30% EtOAc/Hexanes. The filtrate was washed with 15% Na2S2O3 and the organic layer was dried over Na2CO3; filtered and concentrated in vacuo, yielding 6-iodochroman-4-ol as an off-white solid (32.44 g, 90% crude yield). Recrystallization was performed by dissolving product in hot dichloromethane (250 mL) and slowly adding petroleum ether (250 mL). Overall yield 25.9 g, 72% yield. Anal. Calcd for C9H9IO2; C, 39.16, H, 3.29; found C, 39.26, H, 3.27.
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
Quantity
34.8 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
72%

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